molecular formula C6H12BrNO B2655489 2-Bromo-N-(tert-butyl)acetamide CAS No. 57120-58-8

2-Bromo-N-(tert-butyl)acetamide

Cat. No.: B2655489
CAS No.: 57120-58-8
M. Wt: 194.072
InChI Key: PZDSFKANPSFTPS-UHFFFAOYSA-N
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Description

2-Bromo-N-(tert-butyl)acetamide is an organic compound with the molecular formula C6H12BrNO. It is a white solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both a bromine atom and an acetamide group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(tert-butyl)acetamide can be synthesized through the reaction of tert-butylamine with bromoacetyl bromide. The reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, and at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(tert-butyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(tert-butyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(tert-butyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The acetamide group can undergo hydrolysis or other modifications, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(tert-butyl)acetamide is unique due to the presence of both a bromine atom and a tert-butyl group, which provide steric hindrance and influence its reactivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

2-bromo-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDSFKANPSFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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